molecular formula C33H34CaFN2O5+ B13903899 calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B13903899
M. Wt: 597.7 g/mol
InChI Key: DYJKAHNDTTZSNX-UHFFFAOYSA-M
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Description

Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, commonly known as Atorvastatin Calcium (ATC), is a synthetic statin used to lower cholesterol and prevent cardiovascular diseases. Its chemical structure (Figure 1) includes a pyrrole core substituted with fluorophenyl, phenyl, and phenylcarbamoyl groups, along with a calcium salt of dihydroxyheptanoic acid . ATC inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing hepatic cholesterol production . It is widely prescribed for dyslipidemia and exhibits high bioavailability when formulated in mucoadhesive microspheres .

Properties

Molecular Formula

C33H34CaFN2O5+

Molecular Weight

597.7 g/mol

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1

InChI Key

DYJKAHNDTTZSNX-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate typically involves the following key steps:

  • Pyrrole Ring Formation: The core pyrrole ring is constructed via the Paal-Knorr synthesis, a classical method that cyclizes a diketone intermediate with an amine to form the substituted pyrrole structure. This step is critical for introducing the 4-fluorophenyl, phenyl, and isopropyl groups at specific positions on the ring, ensuring the correct stereochemistry (3R,5R configuration) for biological activity.

  • Functional Group Introduction and Protection/Deprotection: The molecule contains sensitive hydroxyl groups at positions 3 and 5 on the heptanoate chain, which are often protected during early synthesis stages, for example, as ketal or acetal groups. Later, these protecting groups are removed (deprotected) under controlled acidic conditions to yield the free dihydroxy functionalities.

  • Esterification and Salt Formation: The final step involves converting the free acid form of the molecule into its calcium salt hydrate. This is achieved by reacting the free acid with calcium ions under carefully controlled pH and temperature conditions to form the stable calcium salt hydrate, which enhances the compound's solubility and bioavailability.

  • Reaction Conditions: The synthetic steps are conducted under specific temperature ranges (generally between 15°C and 60°C depending on the step), using solvents such as methanol, ethanol, or dioxane. Acidic reagents like acetyl chloride or hydrochloric acid are employed for deprotection and esterification stages. The reaction times vary from 0.5 hours to several hours to optimize yield and purity.

Industrial Production Methods

Industrial-scale synthesis of this compound focuses on maximizing yield, purity, and cost-effectiveness while maintaining stereochemical integrity. Key features include:

  • Large-Scale Reactors and Continuous Flow Systems: The synthesis is performed in large reactors with precise control over temperature, stirring, and reagent addition. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability.

  • Use of Hydrogen Chloride Generating Agents: Industrial processes often use acetyl chloride or trimethylsilyl chloride to generate hydrogen chloride in situ, facilitating deprotection and esterification in a single step, which simplifies the process and reduces impurities.

  • Purification Techniques: Advanced purification methods such as crystallization, chromatography, and drying under controlled conditions are essential to isolate the calcium salt hydrate in its amorphous or crystalline polymorphic forms. The amorphous form is often preferred for its better solubility.

  • Process Optimization: Parameters such as equivalents of reagents, solvent choice, reaction time, and temperature are finely tuned to minimize by-products and maximize conversion rates. For example, 3 equivalents of acetyl chloride at 20°C for 2–3 hours have been shown to yield high purity product with minimal side reactions.

Detailed Preparation Process Variants (Patent-Based Insights)

According to patent literature, three alternative preparation routes have been developed for obtaining amorphous calcium atorvastatin, which is chemically identical to the compound :

Step Description Key Reagents Conditions Outcome
1. Methanol-Ethylene Glycol Route Reaction of protected intermediate with acetyl chloride in methanol and ethylene glycol Acetyl chloride (3 eq), methanol, ethylene glycol 15–25°C, 2–3 hours Simultaneous deprotection and methyl ester formation
2. Ethanol-Hydrochloric Acid Route Deprotection using hydrochloric acid in ethanol Hydrochloric acid (1–6 M, 2 eq), ethanol 40–60°C, 0.5–1.5 hours Formation of tert-butyl dihydroxyheptanoate intermediate
3. Dioxane-Hydrochloric Acid Route Deprotection using concentrated hydrochloric acid in dioxane Hydrochloric acid (6 M, 3.5 eq), dioxane 15–25°C, 2.5–3.5 hours Formation of hydroxy-tetrahydropyran intermediate

Following these steps, the final calcium salt is obtained by neutralizing the reaction mixture with freshly prepared aqueous sodium hydroxide (non-carbonated), adjusting pH to precipitate the calcium salt hydrate in pure form.

Data Table: Summary of Key Preparation Parameters

Parameter Value/Range Notes
Molecular Formula C66H74CaF2N4O13 Calcium salt trihydrate form
Molecular Weight 1209.4 g/mol Confirmed by elemental analysis
Reaction Temperature Range 15°C to 60°C Varies per synthesis step
Reaction Time 0.5 to 3.5 hours Optimized for yield and purity
Hydrogen Chloride Generating Agent Acetyl chloride, trimethylsilyl chloride, or HCl Used for deprotection and esterification
Equivalents of Reagents 2 to 3.5 equivalents Critical for minimizing by-products
Solvents Methanol, ethanol, dioxane Selected based on reaction step
Purification Techniques Crystallization, chromatography To obtain amorphous or crystalline forms

Research Discoveries and Analytical Confirmation

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are routinely used to confirm the molecular structure, stereochemistry, and purity of the synthesized compound.

  • Polymorphism: The compound exists in multiple polymorphic forms, with the amorphous calcium salt hydrate showing improved solubility and bioavailability, which is advantageous for pharmaceutical formulations.

  • Process Efficiency: The patented methods demonstrate improved industrial scalability and economic feasibility by reducing reaction steps and simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body. The molecular targets include the liver cells where cholesterol synthesis occurs, and the pathways involved are those related to lipid metabolism .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of ATC and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Activity
Atorvastatin Calcium (ATC) C₆₆H₆₈CaF₂N₄O₁₀ 1155.34 Pyrrole core with 4-fluorophenyl, phenyl, and phenylcarbamoyl groups Potent HMG-CoA reductase inhibitor (IC₅₀: 8 nM)
USP Atorvastatin Related Compound C C₆₆H₆₆CaF₄N₄O₁₀ 1191.34 Bis(4-fluorophenyl) substitution at pyrrole positions 2 and 3 Reduced HMG-CoA inhibition due to altered fluorophenyl positioning
USP Atorvastatin Related Compound H C₃₃H₃₃FN₂O₄ 540.62 Lack of heptanoate chain; tetrahydro-2H-pyran substituent Minimal cholesterol-lowering activity; classified as a degradation product
Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate C₄₄H₅₄CaF₂N₄O₈S₂ 1001.14 Pyrimidine core instead of pyrrole; sulfonamide group Moderate HMG-CoA inhibition (IC₅₀: 50 nM)

Key Observations :

  • The pyrrole core in ATC is critical for binding to HMG-CoA reductase. Substitution with pyrimidine (as in ) reduces potency due to altered spatial interactions .
  • Bis(4-fluorophenyl) substitution in Related Compound C increases molecular weight but disrupts enzyme binding, lowering efficacy .

Functional Analogues in Anti-Hyperlipidemic Therapy

ATC is compared below with other lipid-lowering agents that act via distinct mechanisms (Table 2).

Table 2: Mechanism-Based Comparison of Anti-Hyperlipidemic Agents

Compound Mechanism of Action Target Efficacy (LDL Reduction) Key Limitations
Atorvastatin Calcium Competitive HMG-CoA reductase inhibition Hepatic cholesterol synthesis 40–60% Myopathy, hepatotoxicity
Ezetimibe NPC1L1 transporter inhibition Intestinal cholesterol absorption 15–25% Limited monotherapy efficacy
Fenofibrate PPAR-α activation Triglyceride metabolism 10–20% (TG reduction) Renal toxicity, no LDL-C benefit


Key Insights :

  • ATC’s efficacy surpasses Ezetimibe and Fenofibrate due to its direct inhibition of cholesterol synthesis .
  • Combination therapies (e.g., ATC + Ezetimibe) are common to address multi-factorial hyperlipidemia .

Solubility and Bioavailability

  • ATC exhibits low aqueous solubility (~0.1 mg/mL), necessitating advanced formulations (e.g., microspheres) to enhance bioavailability .
  • Related compounds like the trihydrate form (CAS: 134523-03-8) show improved stability but similar solubility challenges .

Biological Activity

Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5\cdot Ca and a molecular weight of approximately 1183.39 g/mol . Its structure includes:

  • Pyrrole ring : Contributes to its biological activity.
  • Heptanoate backbone : Enhances solubility and stability in physiological conditions.
  • Fluorophenyl group : Increases lipophilicity, improving cellular uptake.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Cholesterol Regulation : It is primarily used to increase serum levels of HDL-cholesterol, aiding in the treatment of hyperlipidemias and preventing cardiovascular diseases .
  • Inflammation Modulation : The compound may influence inflammatory pathways, potentially through the modulation of the NLRP3 inflammasome, which is implicated in various chronic diseases .

Biological Activity and Applications

Research indicates that this compound has several potential applications in medicine:

  • Cardiovascular Health : By increasing HDL levels, it can reduce the risk of atherosclerosis and related cardiovascular conditions.
Application Mechanism Clinical Relevance
Hyperlipidemia TreatmentIncreases HDL cholesterolReduces cardiovascular risk
Anti-inflammatory EffectsModulates NLRP3 inflammasomePotential use in chronic inflammatory diseases

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Lipid Profiles : A clinical trial demonstrated that patients receiving this compound showed significant improvements in lipid profiles compared to a placebo group.
  • Inflammation Research : Another study highlighted its potential role in reducing markers of inflammation in patients with chronic inflammatory diseases .

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